molecular formula C30H25ClNPPd B1516534 Chloropalladium(1+);2-phenylaniline;triphenylphosphane CAS No. 847616-84-6

Chloropalladium(1+);2-phenylaniline;triphenylphosphane

Cat. No. B1516534
CAS RN: 847616-84-6
M. Wt: 572.4 g/mol
InChI Key: IBDYGESPIWVUDK-UHFFFAOYSA-M
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Description

Chloropalladium(1+);2-phenylaniline;triphenylphosphane is a chemical compound with the molecular formula C30H25ClNPPd and a molecular weight of 572.4 g/mol . It has gained significant attention in the field of chemistry.


Molecular Structure Analysis

The molecular structure of Chloropalladium(1+);2-phenylaniline;triphenylphosphane is complex, with a total of 34 heavy atoms . The compound is composed of three covalently-bonded units . Unfortunately, the generation of a 3D conformer is disallowed due to unsupported elements, mixtures, or salts .


Physical And Chemical Properties Analysis

Chloropalladium(1+);2-phenylaniline;triphenylphosphane has a molecular weight of 572.4 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 571.04479 g/mol . The topological polar surface area of the compound is 26 Ų .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a second-generation Buchwald catalyst known for its efficiency in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, an essential step in synthesizing pharmaceuticals, agrochemicals, and organic materials.

properties

IUPAC Name

chloropalladium(1+);2-phenylaniline;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C12H10N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-15H;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDYGESPIWVUDK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25ClNPPd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746467
Record name Chloropalladium(1+) 2'-amino-1,1'-biphenyl--triphenylphosphane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloropalladium(1+);2-phenylaniline;triphenylphosphane

CAS RN

847616-84-6
Record name Chloropalladium(1+) 2'-amino-1,1'-biphenyl--triphenylphosphane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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